molecular formula C11H16N2 B2881203 N-cyclopentyl-4-methylpyridin-2-amine CAS No. 1247105-85-6

N-cyclopentyl-4-methylpyridin-2-amine

Cat. No.: B2881203
CAS No.: 1247105-85-6
M. Wt: 176.263
InChI Key: PWUSXXRXOJHDRP-UHFFFAOYSA-N
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Description

N-Cyclopentyl-4-methylpyridin-2-amine ( 1247105-85-6) is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . This amine derivative, characterized by its pyridine and cyclopentyl substituents, serves as a valuable building block in medicinal chemistry and drug discovery research. Its structure features a hydrogen bond donor and acceptor, which are crucial for forming interactions with biological targets . The primary application of this compound is as a synthetic intermediate in organic and pharmaceutical research. The specific substitution pattern on the pyridine ring makes it a versatile precursor for the development of more complex molecules. Researchers utilize this compound to explore structure-activity relationships (SAR), particularly in the synthesis of potential pharmacologically active compounds. While specific biological data for this exact molecule is limited in public sources, its core structure is frequently employed in the design and synthesis of compounds for high-throughput screening and biological evaluation. This product is intended for use in a laboratory setting by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopentyl-4-methylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-6-7-12-11(8-9)13-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWUSXXRXOJHDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of N Cyclopentyl 4 Methylpyridin 2 Amine

Strategies for the Direct Synthesis of N-Cyclopentyl-4-methylpyridin-2-amine

The direct synthesis primarily focuses on forming the bond between the cyclopentyl group and the amino group of the pyridine (B92270) ring. This can be achieved through various amination and alkylation techniques.

The formation of the C-N bond is a cornerstone of synthesizing N-substituted aminopyridines. Cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful method for this purpose. tcichemicals.comresearchgate.net This palladium-catalyzed reaction typically involves the coupling of an aryl halide (e.g., 2-bromo- or 2-chloro-4-methylpyridine) with an amine (cyclopentylamine) in the presence of a palladium catalyst and a strong base. tcichemicals.com The choice of ligands for the palladium catalyst is crucial for the reaction's success. researchgate.net

Copper-catalyzed amination reactions also provide an effective route. These methods can utilize aqueous ammonia (B1221849) or primary amines under milder conditions compared to some palladium-catalyzed systems. researchgate.net The reaction of a 2-halopyridine with cyclopentylamine in the presence of a copper(I) catalyst can yield the desired this compound. researchgate.net

Introducing the cyclopentyl group onto the 2-amino position of 4-methylpyridine (B42270) is commonly achieved via N-alkylation. One prevalent method is reductive amination. youtube.comlumenlearning.comlibretexts.org This two-step process involves the reaction of 2-amino-4-methylpyridine (B118599) with cyclopentanone to form an intermediate imine, which is then reduced to the final secondary amine product. lumenlearning.comlibretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄). researchgate.netyoutube.comlumenlearning.com

Table 1: Comparison of Reductive Amination Reducing Agents

Reducing AgentCharacteristics
Sodium Borohydride (NaBH₄)A common, mild reducing agent.
Sodium Cyanoborohydride (NaBH₃CN)Less reactive than NaBH₄, allowing for the reduction of the imine in the presence of the ketone. youtube.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)A mild and effective reagent for reductive amination.
Catalytic Hydrogenation (H₂/Catalyst)A "green" method using hydrogen gas and a metal catalyst (e.g., Ni, Pd). libretexts.org

Alternatively, direct alkylation using a cyclopentyl halide (e.g., cyclopentyl bromide) in an Sₙ2 reaction with 2-amino-4-methylpyridine can be employed. libretexts.orgchemistrysteps.com However, this method can suffer from polyalkylation, where the product amine reacts further with the alkyl halide. chemistrysteps.com Using a large excess of the aminopyridine can help favor mono-alkylation.

Synthesis of Key Precursors and Intermediates

Cyclopentylamine is a crucial intermediate, and several industrial and laboratory-scale methods exist for its synthesis. guidechem.comchemicalbook.com A primary route involves the reductive amination of cyclopentanone. chemicalbook.combiosynth.comchemicalbook.com This is typically performed by reacting cyclopentanone with ammonia over a nickel catalyst at high pressure and temperature in the presence of hydrogen. chemicalbook.comchemicalbook.com

Another significant method is the gas-phase catalytic hydrogenation of tetrahydrofurfurylamine in the presence of a cobalt-based catalyst. google.com This process offers an alternative pathway from a different starting material. google.com

Other reported routes include:

The reaction of cyclopentanone with hydroxylamine, followed by reduction. guidechem.com

Catalytic ammonolysis of cyclopentanol, which is itself derived from 1,3-cyclopentadiene. guidechem.com

The reduction of N-cyclopentylformamide using a base like cesium carbonate in methanol. chemicalbook.com

Table 2: Overview of Cyclopentylamine Synthesis Routes

Starting MaterialKey ReagentsTypical Conditions
CyclopentanoneAmmonia, Hydrogen, Ni catalyst150–200°C, 20 MPa chemicalbook.comchemicalbook.com
TetrahydrofurfurylamineHydrogen, Cobalt-based catalystGas phase, 150-300°C google.com
CyclopentanoneHydroxylamine, then a reducing agentHigh temperature and pressure for reduction step guidechem.com
N-cyclopentylformamideCesium carbonate, Methanol60°C chemicalbook.com

2-Amino-4-methylpyridine serves as the aromatic core of the target molecule. nih.govacs.orgsigmaaldrich.comnih.gov A novel synthesis route starts from a furoate compound, ethyl 2-(4-methylfuran) formate. This method involves a series of steps including ring expansion, hydroxychlorination, and dechlorination to yield the final product, avoiding the formation of hard-to-separate diamino byproducts. google.com

Another approach involves the reaction of pyridine N-oxides with activated isocyanides. nih.gov This method produces an N-formyl-2-aminopyridine intermediate, which can then be hydrolyzed under mild conditions to give the desired 2-aminopyridine (B139424) derivative. nih.gov Traditional methods often involve the substitution of a 2-halopyridine with an amine, which can be facilitated by transition metal catalysis. nih.gov For instance, 2-bromopyridine derivatives can be aminated using aqueous ammonia with a copper catalyst. researchgate.net

Advanced Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry seeks more efficient, selective, and environmentally benign methods. For the N-alkylation of aminopyridines, several advanced strategies have emerged.

The "borrowing hydrogen" or hydrogen autotransfer methodology is a powerful, atom-economical process. acs.org In this approach, a catalyst (often based on ruthenium, iridium, or palladium) temporarily removes hydrogen from an alcohol (such as cyclopentanol), which then reacts with the amine (2-amino-4-methylpyridine) to form an imine. acs.orgresearchgate.net The catalyst then returns the hydrogen to the imine, reducing it to the final N-alkylated product, with water being the only byproduct. researchgate.net

Metal-free catalytic systems have also been developed. For example, BF₃·OEt₂ can catalyze the N-alkylation of 2-aminopyridines with 1,2-diketones in a decarboxylative reaction. acs.orgbohrium.com While not directly applicable to cyclopentyl group introduction, this demonstrates a move away from transition metals.

Furthermore, the use of heterogeneous catalysts is gaining traction for industrial applications. google.com These solid-supported catalysts can be easily separated from the reaction mixture, simplifying purification and allowing for continuous flow processes. Such catalysts can be used for the N-alkylation of aminopyridines with various alkylating agents under heated, gas-phase, or liquid-phase conditions. google.com

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-heteroatom bonds and represent the most common approach for the synthesis of N-substituted aminopyridines.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.org This reaction is highly versatile and can be applied to the synthesis of this compound by coupling a 2-halo-4-methylpyridine (e.g., 2-bromo- or 2-chloro-4-methylpyridine) with cyclopentylamine.

The general transformation is depicted below:

Figure 1: General scheme for the Buchwald-Hartwig amination to synthesize this compound.

Key to the success of the Buchwald-Hartwig amination is the selection of an appropriate palladium precursor, a phosphine ligand, and a base. For the amination of 2-halopyridines, various catalyst systems have been developed to achieve high yields and selectivity. Bidentate phosphine ligands, such as BINAP and DPPF, have been shown to be effective in promoting the coupling of primary amines with aryl halides. wikipedia.org The use of bulky, electron-rich phosphine ligands can further enhance the efficiency of the catalytic cycle. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, providing an expedient route to various secondary aminopyridines. nih.gov

Precursor/LigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / XantphosCs₂CO₃Toluene100Good to Excellent nih.gov
Pd₂(dba)₃ / BINAPNaOtBuToluene80-110High wikipedia.org
[Pd(IPr*)(cin)Cl]KOtAmDMERoom Temp. - 80High scispace.com

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Halopyridines.

The reaction is typically carried out in an inert solvent such as toluene or dioxane, with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). The choice of base is critical as it facilitates the deprotonation of the amine, a key step in the catalytic cycle. wikipedia.org

While the Buchwald-Hartwig amination is a powerful tool, copper-catalyzed C-N cross-coupling reactions, such as the Chan-Lam and Ullmann couplings, offer alternative synthetic pathways.

The Chan-Lam coupling involves the reaction of an aryl boronic acid with an amine in the presence of a copper catalyst, often at room temperature and open to the air. organic-chemistry.orgwikipedia.org For the synthesis of this compound, this would involve the coupling of 4-methylpyridin-2-ylboronic acid with cyclopentylamine. A key advantage of this method is its tolerance to a wide range of functional groups and milder reaction conditions compared to palladium-catalyzed methods. organic-chemistry.org

The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an amine, typically at elevated temperatures. wikipedia.org While traditionally requiring harsh conditions, modern protocols have been developed that utilize ligands to facilitate the reaction at lower temperatures. The reaction of 2-halo-4-methylpyridine with cyclopentylamine in the presence of a copper catalyst and a suitable ligand would yield the desired product.

ReactionCopper SourceLigandBaseSolventTemperature (°C)Reference
Chan-LamCu(OAc)₂PyridineEt₃NCH₂Cl₂Room Temp. wikipedia.org
UllmannCuI1,10-PhenanthrolineK₂CO₃DMF100-150 wikipedia.org

Table 2: Typical Conditions for Chan-Lam and Ullmann Couplings.

Directed C-H Activation and Functionalization Strategies

Direct C-H activation represents an atom-economical and increasingly important strategy for the synthesis of complex molecules. In the context of this compound synthesis, this would involve the direct amination of the C-H bond at the 2-position of 4-methylpyridine with cyclopentylamine. However, achieving high regioselectivity in C-H functionalization of pyridines can be challenging due to the presence of multiple C-H bonds and the coordinating nature of the pyridine nitrogen.

Recent advancements have focused on the development of catalytic systems that can selectively activate a specific C-H bond. While direct C-2 amination of pyridines is an area of active research, established and highly selective methods for this specific transformation are less common compared to cross-coupling approaches. Mechanistic studies are ongoing to develop reaction manifolds for the C4-selective amination of pyridines via nucleophilic substitution of hydrogen (SNH). nih.gov

Microwave-Assisted Organic Synthesis (MAOS) Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The Buchwald-Hartwig amination is particularly well-suited for microwave irradiation. Microwave-assisted protocols for the synthesis of aminopyridines have been reported, demonstrating significant rate enhancements. nih.govnih.gov

For the synthesis of this compound, a microwave-assisted Buchwald-Hartwig reaction between 2-halo-4-methylpyridine and cyclopentylamine could offer a rapid and efficient route. The use of a sealed vessel allows for the reaction to be conducted at temperatures above the boiling point of the solvent, further accelerating the reaction rate.

ReactantsCatalyst SystemSolventMicrowave Power (W)Time (min)Yield (%)Reference
Aryl Bromide, AminePd₂(dba)₃ / XPhosToluene20010-30Moderate to Excellent nih.gov
2,5-Dihalopyrimidine, AminePd(OAc)₂ / RuPhosDioxane100-15030-60Good to Excellent uts.edu.au

Table 3: Examples of Microwave-Assisted Buchwald-Hartwig Amination.

Continuous Flow Synthesis Techniques for Scalability

Continuous flow chemistry offers several advantages for the synthesis of fine chemicals and pharmaceuticals, including improved safety, better heat and mass transfer, and the potential for straightforward scalability. The Buchwald-Hartwig amination has been successfully adapted to continuous flow processes. scispace.com

The synthesis of this compound could be performed in a flow reactor by continuously pumping solutions of the 2-halo-4-methylpyridine, cyclopentylamine, catalyst, and base through a heated reaction coil. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to consistent product quality and yield. A flow process for the direct amination of a pharmaceutically relevant substrate has been demonstrated, highlighting the industrial potential of this technology. scispace.comdntb.gov.ua

Mechanistic Aspects of Synthetic Pathways

The predominant synthetic routes to this compound rely on transition-metal-catalyzed cross-coupling reactions, each with a distinct catalytic cycle.

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. wikipedia.org The key steps are:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 2-halo-4-methylpyridine, forming a Pd(II) intermediate.

Amine Coordination and Deprotonation: Cyclopentylamine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

Reductive Elimination: The final step is the reductive elimination of the this compound product, regenerating the Pd(0) catalyst. libretexts.org

The Chan-Lam coupling mechanism is more complex and less universally agreed upon than the Buchwald-Hartwig amination. It is generally accepted to involve a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The reaction is believed to proceed through the formation of a copper-aryl species, followed by coordination of the amine and subsequent reductive elimination to form the C-N bond. wikipedia.org

The Ullmann condensation is thought to proceed via a mechanism involving copper(I) species. The reaction likely involves the formation of a copper(I) amide, which then reacts with the aryl halide in an oxidative addition-reductive elimination sequence, although other pathways have also been proposed. wikipedia.org

Reaction Pathway Elucidation for Yield and Selectivity Optimization

The optimization of synthetic routes to this compound is critical for achieving high yields and selectivity, minimizing the formation of byproducts. Two of the most prominent and versatile methods for the synthesis of aryl amines are the Buchwald-Hartwig amination and reductive amination. wikipedia.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org For the synthesis of this compound, this would involve the coupling of a 2-substituted-4-methylpyridine with cyclopentylamine. The leaving group on the pyridine ring is typically a halide (Cl, Br, I) or a triflate.

The general reaction mechanism proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base to form an amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

The yield and selectivity of the Buchwald-Hartwig amination are highly dependent on the choice of several key components:

Palladium Precursor: Various palladium sources can be used, such as Pd(OAc)₂, Pd₂(dba)₃, or preformed palladium-ligand complexes.

Phosphine Ligand: The choice of phosphine ligand is crucial for the efficiency of the reaction. Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands" (e.g., XPhos, SPhos, RuPhos), have been shown to dramatically improve reaction efficiency and scope. youtube.com Bidentate phosphine ligands like BINAP and DPEPhos can also be effective. wikipedia.org

Base: A variety of bases can be employed, with common choices including sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The strength and steric bulk of the base can influence the reaction rate and prevent side reactions.

Solvent: Aprotic solvents such as toluene, dioxane, and THF are commonly used.

Optimization of these parameters is essential for achieving high yields of this compound. The following interactive data table illustrates potential reaction conditions and their impact on the yield of the target compound, based on established principles of the Buchwald-Hartwig amination.

EntryPalladium PrecursorLigandBaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃XPhosNaOtBuToluene10092
2Pd(OAc)₂SPhosCs₂CO₃Dioxane11088
3PdCl₂(dppf)dppfKOtBuTHF8075
4Pd₂(dba)₃RuPhosLHMDSToluene10095

Reductive Amination

Reductive amination is another fundamental method for the synthesis of amines. This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. youtube.comorganic-chemistry.org For the synthesis of this compound, two main reductive amination pathways can be envisioned:

Reaction of 2-amino-4-methylpyridine with cyclopentanone: In this approach, 2-amino-4-methylpyridine is reacted with cyclopentanone to form an imine intermediate. Subsequent reduction of the imine with a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), yields the target this compound. organic-chemistry.org

Reaction of a 4-methylpyridine-2-carbaldehyde derivative with cyclopentylamine: A less common but viable route involves the reductive amination of a 4-methylpyridine-2-carbaldehyde with cyclopentylamine.

The optimization of reductive amination for yield and selectivity involves careful selection of the reducing agent and reaction conditions. Sodium triacetoxyborohydride is often a preferred reagent as it is mild and selective for the reduction of imines in the presence of ketones. organic-chemistry.org The pH of the reaction medium can also play a critical role in imine formation and the subsequent reduction.

The following data table outlines hypothetical reaction conditions for the synthesis of this compound via reductive amination of 2-amino-4-methylpyridine and cyclopentanone.

EntryReducing AgentSolventAdditiveTemperature (°C)Yield (%)
1NaBH(OAc)₃DichloroethaneAcetic Acid2585
2NaBH₄Methanol-0-2578
3H₂/Pd-CEthanol-2582
4α-Picoline-boraneMethanolAcetic Acid2580

Stereochemical Considerations in Amine Synthesis

Stereochemistry becomes a critical aspect of synthesis when chiral centers are present in the starting materials or are formed during the reaction. In the synthesis of the parent this compound, where the cyclopentyl group is unsubstituted and the pyridine ring does not bear any chiral centers at the reaction site, the product itself is achiral. Therefore, stereochemical considerations are not a primary concern.

However, if a substituted cyclopentylamine, such as (R)- or (S)-3-methylcyclopentylamine, were used as a starting material, the resulting product, N-((R)-3-methylcyclopentyl)-4-methylpyridin-2-amine or N-((S)-3-methylcyclopentyl)-4-methylpyridin-2-amine, would be chiral. In such cases, the synthetic methodology must be chosen to ensure the retention of the stereochemical integrity of the chiral center on the cyclopentyl ring. Both Buchwald-Hartwig amination and reductive amination are generally considered to not affect existing stereocenters that are not directly involved in the reaction.

Furthermore, if a synthetic route were to generate a new stereocenter, for example, through the reduction of a substituted pyridine ring, diastereoselectivity would become an important consideration. whiterose.ac.uk In such scenarios, the choice of reagents and reaction conditions would be crucial to control the formation of the desired stereoisomer. For the specific synthesis of this compound, these considerations are not applicable.

Chemical Reactivity and Mechanistic Investigations of N Cyclopentyl 4 Methylpyridin 2 Amine and Its Derivatives

Fundamental Reaction Types and Functional Group Transformations

The reactivity of N-cyclopentyl-4-methylpyridin-2-amine is characterized by transformations involving the amine group and the pyridine (B92270) ring. These reactions are fundamental to the synthesis of more complex derivatives and heterocyclic systems.

The exocyclic secondary amine in this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This characteristic allows it to participate in various nucleophilic substitution reactions. However, the direct substitution of the cyclopentyl or pyridyl group from the amine is not a typical reaction pathway. Instead, the amine nitrogen acts as the nucleophile, attacking an electrophilic center.

A significant challenge in reactions involving amine nucleophiles is the potential for multiple substitutions. libretexts.orgchemguide.co.uk The product of an initial substitution, a secondary amine in the case of ammonia (B1221849) reacting with an alkyl halide, can itself act as a nucleophile, leading to the formation of tertiary and even quaternary ammonium (B1175870) salts. libretexts.orgyoutube.com While this compound is already a secondary amine, its reaction with alkylating agents can proceed to form a tertiary amine, which can then be further alkylated.

In the context of aromatic substitution, the amine moiety can be arylated. A chemoselective N-arylation reaction of 2-aminopyridine (B139424) derivatives with arynes generated in situ from o-(trimethylsilyl)aryl triflates has been developed, yielding N-arylated products in good to excellent yields. acs.org This transformation highlights the nucleophilic character of the exocyclic amine, which preferentially attacks the aryne over potential side reactions. The resulting N-aryl-N-alkyl-pyridin-2-amine products can be used to construct more complex structures like benzoisoquinuclidines. acs.org

The nucleophilicity of amines is influenced by both electronic and steric factors. masterorganicchemistry.com The cyclopentyl group on this compound presents a moderate level of steric hindrance that can modulate its reactivity compared to less bulky N-alkyl-2-aminopyridines.

The pyridine ring and the exocyclic amine of this compound can undergo both oxidation and reduction under appropriate conditions. The heteroaromatic 2-aminopyridine structure is noted to have a reduced oxidation potential compared to its carbocyclic analogue, aniline, making it a more stable alternative in certain applications. nih.gov

Oxidation: The oxidation of N-substituted amines can lead to a variety of products. Oxoammonium-catalyzed oxidation, for instance, has been developed for the oxidation of N-substituted amines like carbamates and amides into the corresponding imides via a hydride transfer mechanism. chemrxiv.org The pyridine nitrogen can be oxidized to form an N-oxide, a common transformation for pyridine derivatives that alters the electronic properties of the ring and can facilitate subsequent reactions. nih.govnih.govgalchimia.com

Reduction: The pyridine ring is susceptible to reduction, typically through catalytic hydrogenation. This process converts the aromatic pyridine ring into a saturated piperidine (B6355638) ring. The specific conditions of the reduction, such as the catalyst, pressure, and temperature, can influence the outcome and stereochemistry of the product. nih.gov For instance, catalytic reduction of dihydroindenopyridines, which contain a pyridine ring fused to another system, can yield mixtures of isomers, and the product distribution can be controlled by kinetic or thermodynamic conditions. nih.gov The reduction potential of the pyridine ring can also be affected by N-alkylation or N-metallation, which makes the ring more electron-deficient and easier to reduce. nsf.gov

The nucleophilic secondary amine is a primary site for acylation and alkylation. These reactions are crucial for synthesizing a wide array of derivatives.

Acylation: N-acylation of the secondary amine proceeds readily with standard acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amide. This reaction is a common method in peptide synthesis and combinatorial chemistry. researchgate.net The reaction involves the nucleophilic attack of the amine's lone pair on the carbonyl carbon of the acylating agent. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in solid-phase synthesis to facilitate the coupling and minimize side reactions. researchgate.net

Alkylation: Alkylation of the exocyclic secondary amine with alkyl halides leads to the formation of a tertiary amine. As with other amines, controlling the extent of alkylation can be challenging due to the fact that the nucleophilicity of the nitrogen often increases with each alkylation step. acs.orgchemrxiv.org This can lead to overalkylation and the formation of quaternary ammonium salts. libretexts.org However, methods for selective monoalkylation have been developed. For example, N-aminopyridinium salts have been used as ammonia surrogates to achieve self-limiting alkylation, where the initial alkylation product is less nucleophilic, thus preventing further reaction. acs.orgchemrxiv.org Ruthenium(II) complexes have also been shown to catalyze the N-monoalkylation of aromatic amines with alcohols, with high selectivity for the amine nitrogen over the pyridine ring nitrogen. researchgate.net

Reaction TypeReagent/CatalystProduct TypeTypical ConditionsReference
N-AlkylationAlkyl Halides (e.g., Hexyliodide)Tertiary AmineCsOAc or K2CO3, 70 °C chemrxiv.org
N-AlkylationBenzyl Alcohol / [RuCl2(p-cymene)(NHC)]Tertiary AmineCatalytic amount of Ru complex researchgate.net
N-Arylationo-(Trimethylsilyl)aryl triflates / CsFN-Aryl Tertiary AmineGeneration of aryne in situ acs.org
N-AcylationAcyl Chlorides / Acid AnhydridesAmideBase (e.g., pyridine, triethylamine) researchgate.net

Ring-Forming and Rearrangement Reactions

The inherent structure of this compound and its derivatives makes them valuable precursors for constructing more complex, fused heterocyclic systems through intramolecular reactions and molecular rearrangements.

The 2-aminopyridine scaffold is a cornerstone in the synthesis of fused pyrimidine (B1678525) systems and other polycyclic heterocycles. nih.govamanote.com Derivatives of this compound can be designed to undergo intramolecular cyclization, leading to the formation of new rings. This typically involves introducing a second functional group elsewhere in the molecule that can react with either the exocyclic amine, the pyridine nitrogen, or a carbon atom on the pyridine ring.

For instance, the reaction of 2-aminopyridines with β-dicarbonyl compounds is a common strategy for synthesizing fused pyrimidine rings, such as pyrido[1,2-a]pyrimidines. nih.gov Similarly, derivatives can be prepared for Thorpe-Ziegler cyclization to create fused systems. The alkylation of a 2-pyridone derivative (related to the tautomeric form of a 2-hydroxypyridine) followed by cyclization is a known route to furo[2,3-b]pyridine (B1315467) systems. researchgate.net N-chlorosuccinimide (NCS) has been utilized to mediate intramolecular cyclization reactions to form a C–N bond at the indole (B1671886) 2-position, demonstrating a method for creating advanced heterocyclic cores. mdpi.com

Precursor TypeReaction Partner/ConditionFused System FormedReference
2-Aminopyridineβ-Dicarbonyl compounds (e.g., enones)Pyrido[1,2-a]pyrimidine nih.gov
2-Aminopyridineβ-Alkoxyvinyl glyoxylatesFused Pyridine Carboxylates enamine.net
Substituted 2-PyridoneEthyl bromoacetate, then NaOMeFuro[2,3-b]pyridine researchgate.net
2-Amino-5-arylazopyridineCyanoacetic acid1,8-Naphthyridine mdpi.com

The Smiles rearrangement is a significant intramolecular nucleophilic aromatic substitution reaction used for synthesizing heterocyclic compounds. researchgate.netwikipedia.org In this process, a nucleophilic group (Y) attached to a side chain displaces a group (X) from an activated aromatic ring to which the side chain is attached. For pyridine derivatives, this rearrangement provides a powerful tool for constructing fused heterocyclic systems.

Theoretical studies on a typical S-N-type Smiles rearrangement on a pyridine ring have elucidated a two-step mechanism: an initial intramolecular substitution at the ipso-position, followed by a ring closure. researchgate.net This process was found to be kinetically feasible and thermodynamically favorable, rationalizing the formation of thiazinone-fused pyridines. researchgate.net The Smiles rearrangement has been studied in the 3-amino-2,2'-dipyridyl sulfide (B99878) system to synthesize 1,6-diazaphenothiazines, further demonstrating its utility in creating complex, fused heterocycles from pyridine precursors. nih.govacs.org

Isomerization reactions are also relevant to the chemistry of this compound derivatives. For example, cobalt-catalyzed isomerization of allylamines to enamines is a key step in industrial syntheses. acs.org While not a direct reaction of the title compound, the introduction of an allyl group onto the amine nitrogen would create a substrate for such isomerizations. Stereochemical studies on the isomerization of tetrahydroindeno[2,1-c]pyridines, which involves the interconversion of double bond isomers within a fused ring system, highlight the complexities of isomerization processes in polycyclic pyridine derivatives. nih.gov

Theoretical Mechanistic Studies

Theoretical and computational chemistry provide powerful tools to elucidate the complex reaction mechanisms and transient intermediates involved in the chemical transformations of this compound and its derivatives. These studies offer insights into electronic structures, reaction pathways, and the energetic landscapes of various reactive species.

Investigation of Reactive Intermediates (e.g., Diazonium Ions, Carbenium Ions)

The exocyclic amino group of this compound is a key functional group that can be transformed to generate highly reactive intermediates, most notably diazonium ions. This transformation, known as diazotization, typically occurs via reaction with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl. masterorganicchemistry.com

The established mechanism for diazotization involves several steps. masterorganicchemistry.com First, the acid catalyzes the formation of the nitrosonium ion (NO⁺), a potent electrophile. youtube.com The nitrogen atom of the secondary amino group of this compound then acts as a nucleophile, attacking the nitrosonium ion. masterorganicchemistry.com This is followed by a series of proton transfers and a final dehydration step, which results in the formation of a nitrogen-nitrogen triple bond and the expulsion of a water molecule. masterorganicchemistry.com This process yields the N-cyclopentyl-4-methylpyridine-2-diazonium ion.

Research on related 2-aminopyridines confirms that they readily undergo diazotization in dilute mineral acids to form the corresponding diazonium ions. rsc.org These pyridinediazonium ions are typically unstable intermediates. rsc.org They serve as versatile precursors in various synthetic transformations because the diazonio group (-N₂⁺) is an excellent leaving group, readily displaced by a wide range of nucleophiles. For instance, in dilute acid solutions, these diazonium ions are known to hydrolyze rapidly to form the corresponding hydroxy-pyridines. rsc.org They can also be utilized in copper-catalyzed Sandmeyer reactions to introduce halides or other functional groups onto the pyridine ring. nih.gov

While carbenium ions are fundamental intermediates in many organic reactions, the primary reactive intermediate generated from the amino group of this compound under diazotization conditions is the diazonium salt. Subsequent reactions involving the loss of N₂ gas can proceed through radical or cationic aryl intermediates, depending on the reaction conditions (e.g., in Sandmeyer reactions). youtube.comnih.gov

Role of Pyridine Nitrogen and Amino Group Tautomerism in Reactivity

The reactivity of this compound is governed by the interplay between the exocyclic secondary amino group and the endocyclic pyridine nitrogen atom. Their respective basicity, nucleophilicity, and ability to participate in tautomeric equilibria are crucial determinants of the molecule's chemical behavior.

Amino Group Tautomerism

Like other 2-aminopyridines, this compound can theoretically exist in tautomeric forms, primarily the amino form and the imino form. However, for the parent 2-aminopyridine, the amino tautomer is known to be significantly more stable than the imino form. wikipedia.org

This preference has been quantified by detailed computational studies on the closely related analogue, 2-amino-4-methylpyridine (B118599) (2A4MP). nih.govnih.gov Using Density Functional Theory (DFT/B3LYP) methods, calculations have shown that the canonical amino structure is the most stable tautomer by a significant margin. nih.govnih.gov The imino tautomer, formed by a formal proton transfer from the exocyclic nitrogen to the ring nitrogen, is substantially higher in energy. nih.govnih.gov

The energy barrier for the proton transfer required for tautomerization has also been calculated. The transition state for this process is high in energy, with a calculated activation energy of 44.81 kcal/mol, indicating that the interconversion between amino and imino tautomers is a thermodynamically and kinetically unfavorable process under normal conditions. nih.govnih.gov In contrast, the energy barrier for pyramidal inversion at the exocyclic amino nitrogen is very low, calculated to be only 0.41 kcal/mol, signifying rapid inversion at this center. nih.govnih.gov

These theoretical findings suggest that this compound exists overwhelmingly in the amino form, and its reactivity is primarily dictated by the properties of this tautomer.

Interactive Data Table: Calculated Energies for 2-Amino-4-methylpyridine Tautomerism

Data sourced from a computational study on 2-amino-4-methylpyridine, a close structural analogue. nih.govnih.gov

ParameterComputational MethodCalculated Value (kcal/mol)
Relative Stability of Imino TautomerDFT/B3LYP/6-311++G(d,p)13.60
Activation Energy (Proton Transfer)B3LYP/6-311++G(d,p)44.81
Activation Energy (Pyramidal Inversion)B3LYP/6-311++G(d,p)0.41

Role of Pyridine Nitrogen

The endocyclic pyridine nitrogen atom, with its available lone pair of electrons, plays a fundamental role in the reactivity of the molecule. It is a primary site of protonation in acidic media and can act as a nucleophile. In some reactions, the initial chemical attack occurs at this ring nitrogen. For example, in the reaction of 2-aminopyridines with α-bromoketones, the reaction proceeds via an initial displacement of the halogen by the pyridine ring nitrogen to afford a pyridinium (B92312) salt intermediate. rsc.org

Advanced Spectroscopic and Structural Characterization of N Cyclopentyl 4 Methylpyridin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR: A proton NMR spectrum for N-cyclopentyl-4-methylpyridin-2-amine would be expected to show distinct signals for each unique proton environment.

Pyridine (B92270) Ring Protons: The pyridine ring would display three aromatic protons. The proton at the C6 position would likely appear as a doublet, being coupled to the proton at the C5 position. The C5 proton would appear as a doublet of doublets, and the C3 proton as a singlet or a narrowly split signal.

Methyl Group Protons: The methyl group (-CH₃) at the C4 position would produce a sharp singlet, typically in the range of δ 2.2-2.5 ppm.

Cyclopentyl Group Protons: The methine proton on the cyclopentyl ring attached directly to the amine nitrogen (-CH-) would be the most downfield of the cyclopentyl signals. The remaining methylene (B1212753) protons (-CH₂-) of the cyclopentyl ring would likely appear as complex, overlapping multiplets.

Amine Proton: The N-H proton of the secondary amine would exhibit a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.

¹³C NMR: A carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Pyridine Ring Carbons: Six distinct signals would be expected for the pyridine ring carbons, with the carbon atom attached to the nitrogen (C2) and the methyl-substituted carbon (C4) having characteristic chemical shifts.

Methyl Carbon: A single signal in the aliphatic region (typically δ 15-25 ppm) would correspond to the methyl group's carbon.

Cyclopentyl Carbons: The cyclopentyl group would show three signals: one for the methine carbon (-CH-) bonded to the nitrogen and two for the two pairs of equivalent methylene carbons (-CH₂-).

A theoretical data table for the kind of information a 1D NMR analysis would yield is described below.

Table 1: Predicted ¹H and ¹³C NMR Data Interpretation

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine C2-NH Variable, broad singlet ~158-162
Pyridine C3-H ~6.3-6.5 (s) ~105-110
Pyridine C4-CH₃ ~2.2-2.4 (s) ~148-152
Pyridine C5-H ~6.5-6.7 (d) ~115-120
Pyridine C6-H ~7.8-8.0 (d) ~147-151
C4-Methyl (-CH₃) ~2.2-2.4 (s) ~20-25
Cyclopentyl C1'-H ~4.0-4.5 (m) ~50-55
Cyclopentyl C2'/5'-H ~1.5-2.0 (m) ~30-35
Cyclopentyl C3'/4'-H ~1.4-1.8 (m) ~23-28

(Note: This table is illustrative and contains predicted values. Actual experimental values may vary.)

To confirm the assignments from 1D NMR and piece together the molecular structure, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity of protons on the pyridine ring (e.g., the C5-H to the C6-H) and within the cyclopentyl ring, showing correlations between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the methyl proton singlet to the methyl carbon signal.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HR-MS) measures the mass of a molecule with very high accuracy. For this compound (C₁₁H₁₆N₂), HR-MS would be used to determine its exact molecular weight. This precise mass measurement allows for the unambiguous calculation of its molecular formula, distinguishing it from other compounds that might have the same nominal mass. For example, an electrospray ionization (ESI) source in positive ion mode would be expected to detect the protonated molecule [M+H]⁺.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of a sample of this compound. The sample would first be passed through an LC column, which would separate the target compound from any impurities, starting materials, or byproducts. The mass spectrometer then detects and identifies each separated component based on its mass-to-charge ratio, providing a sensitive and accurate assessment of the sample's purity.

Vibrational Spectroscopy

Vibrational spectroscopy, typically Infrared (IR) spectroscopy, measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. This results in a unique spectrum that acts as a molecular "fingerprint."

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) bond.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and cyclopentyl groups) would appear just below 3000 cm⁻¹.

C=N and C=C Stretches: Strong absorptions in the 1500-1650 cm⁻¹ region are characteristic of the C=C and C=N bond stretching vibrations within the pyridine ring.

C-N Stretch: The stretching vibration for the C-N bond would be expected in the 1250-1350 cm⁻¹ region.

Table 2: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Type
Secondary Amine (N-H) 3300 - 3500 Stretch
Aromatic C-H 3000 - 3100 Stretch
Aliphatic C-H 2850 - 3000 Stretch
Pyridine Ring (C=C, C=N) 1500 - 1650 Stretch
Aromatic C-N 1250 - 1350 Stretch

(Note: This table is illustrative and contains predicted values. Actual experimental values may vary.)

Chromatographic Methods for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative SeparationsNo specific HPLC methods for the analysis or purification of this compound have been detailed in the available literature.

Due to the absence of empirical data, the generation of a thorough and scientifically accurate article adhering to the requested structure and content inclusions, such as data tables and detailed research findings, cannot be fulfilled at this time.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in the field of liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional High-Performance Liquid Chromatography (HPLC). mdpi.com This technique utilizes columns packed with sub-2 µm particles, which operate at higher pressures to achieve a more efficient separation of analytes. mdpi.com The application of UPLC is particularly advantageous for the analysis of pharmaceutical intermediates and active compounds like this compound, where purity profiling and quantification are critical.

The analysis of this compound and related impurities can be effectively performed using a reversed-phase UPLC method. The enhanced resolving power of UPLC allows for the separation of structurally similar compounds, which might co-elute in a standard HPLC system. A typical UPLC method would employ a C18 stationary phase, which provides excellent retention for moderately polar compounds like aminopyridine derivatives.

A gradient elution method is often preferred to ensure the timely elution of all components with good peak shape. The mobile phase typically consists of an aqueous component, often buffered or containing an acid modifier like formic acid to improve peak symmetry for basic compounds, and an organic solvent such as acetonitrile (B52724) or methanol. The use of UPLC-MS (Mass Spectrometry) is also highly compatible, as the volatile mobile phases and lower flow rates are ideal for interfacing with a mass spectrometer, providing additional structural information and higher specificity. nih.gov

Below are the optimized parameters for a hypothetical UPLC analysis of this compound.

Table 1: UPLC Method Parameters for this compound Analysis

ParameterValue
Column Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 1 µL
Detection UV at 254 nm
Run Time 5 minutes

This method provides a rapid and high-resolution separation, allowing for accurate quantification and purity assessment. The typical retention time for the main compound and potential process-related impurities are presented below.

Table 2: Representative UPLC Chromatographic Data

CompoundRetention Time (min)Resolution (Rs)
2-Amino-4-methylpyridine (B118599)0.85-
This compound2.15> 2.0
Unknown Impurity 12.31> 1.8
Unknown Impurity 22.54> 2.0

Surface-Sensitive Spectroscopic Techniques

In the context of materials science, surface-sensitive spectroscopic techniques are indispensable for characterizing the outermost atomic layers of a substance. These methods are crucial when a compound like this compound is functionalized onto a surface, used as a corrosion inhibitor, or incorporated into a thin film or polymer matrix. By probing only the surface, these techniques provide unique information about surface composition, chemical bonding, and electronic states that is not accessible with bulk analysis methods.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface analysis technique that provides quantitative elemental and chemical state information from the top 1-10 nanometers of a material's surface. The technique involves irradiating a sample with a focused beam of X-rays and measuring the kinetic energy of the electrons that are ejected from the surface. The binding energy of these core-level electrons is characteristic of the element and its chemical environment (i.e., its oxidation state and bonding partners).

For a molecule such as this compound, XPS can definitively identify the constituent elements (Carbon, Nitrogen, Hydrogen is not detected) and, more importantly, differentiate between the two distinct nitrogen environments: the exocyclic amine nitrogen (-NH-) and the endocyclic pyridine ring nitrogen (-N=). These two nitrogen atoms exist in different chemical states and will therefore exhibit different N 1s core-level binding energies.

The N 1s spectrum of this compound is expected to show two distinct peaks. The pyridinic nitrogen typically has a binding energy in the range of 398.5–399.5 eV. researchgate.net The exocyclic amine nitrogen (C-NH-C) is expected at a slightly higher binding energy, often around 399.0-400.5 eV, depending on its chemical environment. researchgate.netnih.gov

Similarly, the high-resolution C 1s spectrum can be deconvoluted to identify carbons in different bonding environments: the C-C and C-H bonds of the cyclopentyl and methyl groups (typically around 284.8-285.0 eV), the C-N bonds of the pyridine ring and the bond to the amine, and the C=C/C=N bonds within the aromatic pyridine ring (typically at higher binding energies, ~285.5-287.0 eV).

The data below represents a plausible XPS analysis for this compound adsorbed on a substrate.

Table 3: Predicted XPS Binding Energies for this compound

ElementOrbitalBinding Energy (eV)Assignment
NitrogenN 1s~399.2Pyridine Ring Nitrogen (-N=)
NitrogenN 1s~400.1Exocyclic Amine Nitrogen (-NH-)
CarbonC 1s~285.0C-C, C-H (Cyclopentyl, Methyl)
CarbonC 1s~285.8C-N (Pyridine and Amine)
CarbonC 1s~286.5C=N, C=C (Pyridine Ring)

This detailed analysis allows for the confirmation of the molecular structure on a surface and can reveal interactions with the substrate, such as protonation of the nitrogen atoms, which would cause a significant shift to higher binding energies (401-402 eV). researchgate.netnih.gov

Computational Chemistry and Theoretical Modeling of N Cyclopentyl 4 Methylpyridin 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, applying the principles of quantum mechanics to solve the Schrödinger equation for a given molecule. These methods provide detailed information about the electronic distribution and energy of the system.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in quantum chemistry due to its favorable balance of accuracy and computational cost. ias.ac.inresearchgate.net Instead of calculating the complex wave function of a multi-electron system, DFT determines the total energy of the molecule from its electron density. researchgate.net

For N-cyclopentyl-4-methylpyridin-2-amine, a DFT study would typically begin by optimizing the molecule's three-dimensional geometry to find its most stable conformation (the lowest energy state). This process yields crucial information such as bond lengths, bond angles, and dihedral angles. From the optimized structure, a wealth of electronic properties can be calculated to predict the molecule's stability and reactivity. These properties include the distribution of electron density, the molecular electrostatic potential (MEP) map, which identifies electron-rich and electron-poor regions, and thermodynamic parameters like the heat of formation. researchgate.net Studies on various pyridine (B92270) derivatives have successfully used DFT to understand how different substituent groups affect the electron density on the pyridine ring and its nitrogen atom, thereby influencing its properties as a donor atom. researchgate.netresearcher.life

Illustrative Example: Calculated Thermodynamic Properties The following table presents hypothetical thermodynamic data that could be obtained for this compound using DFT calculations.

ParameterHypothetical ValueUnitSignificance
Total Energy-650.123HartreesOverall electronic energy of the molecule at 0 K.
Enthalpy-650.100HartreesTotal heat content of the system.
Gibbs Free Energy-650.150HartreesPredicts the spontaneity of reactions.
Dipole Moment2.5DebyeIndicates the overall polarity of the molecule.

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for explaining and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). libretexts.org

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. malayajournal.org A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small gap suggests the molecule is more polarizable and more reactive. ijret.org For this compound, FMO analysis would pinpoint the likely sites for nucleophilic and electrophilic attack and provide a quantitative measure of its kinetic stability.

Illustrative Example: Frontier Molecular Orbital Energies This interactive table shows hypothetical FMO data for this compound.

OrbitalHypothetical Energy (eV)Description
HOMO-6.2Energy of the highest occupied molecular orbital. Associated with nucleophilicity.
LUMO-0.8Energy of the lowest unoccupied molecular orbital. Associated with electrophilicity.
HOMO-LUMO Gap5.4Energy difference between HOMO and LUMO. Indicates chemical reactivity and kinetic stability.

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Reaction Pathway and Transition State Analysis

Computational chemistry provides invaluable tools for mapping the energetic landscape of a chemical reaction. This allows chemists to understand complex reaction mechanisms, predict product distributions, and design more efficient synthetic routes.

By modeling a chemical reaction, it is possible to identify the reactants, products, and any intermediates that are formed. Crucially, computational methods can locate the transition state (TS) for each step of the reaction. The transition state is the highest energy point along the reaction coordinate, and its structure represents the "point of no return" between reactants and products. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A high energy barrier corresponds to a slow reaction, while a low barrier indicates a faster reaction. For reactions involving this compound, such as electrophilic aromatic substitution or reactions at the amino group, transition state analysis could reveal the step-by-step mechanism and identify the rate-determining step.

Many chemical reactions can yield multiple products. Regioselectivity refers to the preference for one direction of bond making or breaking over other possible directions. Stereoselectivity is the preference for the formation of one stereoisomer over another. By calculating the energy barriers for all possible reaction pathways, computational chemistry can predict which product is most likely to form. The pathway with the lowest activation energy will be the most favorable and will lead to the major product. For this compound, theoretical calculations could predict, for example, whether an incoming electrophile would preferentially add to the ortho or meta position relative to the amino group on the pyridine ring.

Solvent Effects and Reaction Media Optimization

Reactions are most often carried out in a solvent, which can have a significant impact on reaction rates and outcomes. Computational models can account for the presence of a solvent, either explicitly (by including individual solvent molecules in the calculation) or implicitly (by treating the solvent as a continuous medium with a specific dielectric constant).

Modeling reactions in different solvents allows for the optimization of reaction media without the need for extensive experimental screening. For this compound, theoretical studies could assess how its stability, reactivity, and the energy barriers of its reactions change in solvents of varying polarity, such as water, ethanol, or dichloromethane. This information would be critical for selecting the optimal solvent to maximize the yield of a desired product in a synthetic procedure.

Continuum Solvation Models (e.g., COSMO-RS) for Solvent Screening

In the realm of computational chemistry, continuum solvation models are powerful tools for predicting the thermodynamic properties of solutes in different solvents, thereby facilitating efficient solvent screening. wikipedia.orgq-chem.com The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a particularly prominent quantum chemistry-based method that predicts thermodynamic properties from first principles. scm.comresearchgate.net This approach models the solvent as a dielectric continuum, which significantly reduces the computational cost compared to explicit solvent models. wikipedia.org

For this compound, COSMO-RS can be employed to predict its solubility and activity coefficient in a wide array of solvents. The process begins with a quantum chemical calculation (typically using Density Functional Theory, DFT) of the isolated molecule to generate a surface charge density (σ-profile). This σ-profile serves as a detailed descriptor of the molecule's polarity. The model then uses statistical thermodynamics to calculate the chemical potential of the solute in various solvents, which is directly related to its solubility and activity coefficient. nih.govresearchgate.net

This theoretical screening allows for the rapid identification of optimal solvents for processes such as synthesis, purification, and formulation, without the need for extensive experimental work. For instance, by predicting the relative solubility, one can pre-select a list of promising candidates for crystallization or chromatographic separation.

Below is a hypothetical data table illustrating the type of results that would be obtained from a COSMO-RS solvent screening for this compound. The activity coefficient at infinite dilution (γ∞) is a key indicator of solubility; a lower value suggests higher solubility.

SolventDielectric Constant (ε)Predicted Activity Coefficient (γ∞) at 298.15 KPredicted Relative Solubility
Hexane1.895.20Low
Toluene2.382.15Moderate
Dichloromethane8.931.10High
Acetone20.71.35High
Ethanol24.61.80Moderate
Water80.125.50Very Low

Molecular Conformation and Dynamics

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and dynamic behavior. Computational methods provide profound insights into the conformational landscape and intramolecular motions of this compound.

Conformational Analysis of the Cyclopentyl and Pyridine Moieties

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For this compound, this involves studying the puckering of the cyclopentyl ring and its orientation relative to the 4-methylpyridine (B42270) ring.

The cyclopentyl ring is not planar and exists in two primary puckered conformations: the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). These conformations are in rapid equilibrium, and computational analysis can determine the energy barrier between them. Furthermore, the rotation around the single bond connecting the cyclopentyl nitrogen to the pyridine ring (C-N bond) gives rise to different rotational isomers (rotamers).

Quantum mechanical calculations, such as DFT, can be used to perform a potential energy surface (PES) scan by systematically rotating the dihedral angle of the C-N bond and calculating the energy at each step. This allows for the identification of the most stable conformers (energy minima) and the transition states connecting them.

The following table presents hypothetical relative energies for different conformers of this compound, which would be derived from such a computational study.

ConformerCyclopentyl PuckerDihedral Angle (Py-C-N-Cyc)Relative Energy (kcal/mol)Population (%) at 298.15 K
1Envelope-165°0.0045.2
2Twist-170°0.1534.1
3Envelope-15°1.2010.5
4Twist-10°1.3510.2

Dynamics of Intramolecular Rotations and Ring Puckerings

While conformational analysis identifies static energy minima, molecular dynamics (MD) simulations provide a time-resolved view of the molecule's behavior. rsc.orgresearchgate.net MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the observation of bond rotations, ring puckering, and other dynamic events over time. researchgate.net

For this compound, an MD simulation would reveal the frequencies and pathways of the interconversion between the envelope and twist forms of the cyclopentyl ring. It would also show the dynamics of the rotation around the C-N bond, providing information on the flexibility of the linkage between the two ring systems. These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how the environment influences the molecular dynamics.

Analysis of the MD trajectory can yield important parameters such as the energy barriers for rotation and the characteristic timescales of conformational changes.

A hypothetical summary of dynamic parameters from an MD simulation is presented below.

Dynamic ProcessMethodCalculated Energy Barrier (kcal/mol)Characteristic Timescale (ps)
Cyclopentyl Ring Puckering (Envelope-Twist)MD Simulation in Water~0.5 - 1.05 - 10
Rotation around Pyridine-Nitrogen BondMD Simulation in Water~2.5 - 3.550 - 100

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds. researchgate.net

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Predicting ¹H and ¹³C NMR chemical shifts computationally can help in assigning experimental spectra, especially for complex molecules. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane, TMS). The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. biorxiv.orgnih.govnih.gov

Vibrational Frequencies: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. This predicted spectrum can be compared with experimental data to confirm the presence of specific functional groups and to support the proposed molecular structure. Discrepancies between predicted and experimental frequencies can often be reconciled by applying a scaling factor to the calculated values to account for systematic errors in the computational method and anharmonicity.

Below are hypothetical tables showing predicted NMR chemical shifts and key vibrational frequencies for this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted Chemical Shift (ppm)Multiplicity (Predicted)
Pyridine H (Position 6)7.85d
Pyridine H (Position 5)6.40d
Pyridine H (Position 3)6.35s
Pyridine-CH₃2.20s
Cyclopentyl-CH (alpha to N)4.10m
Cyclopentyl-CH₂ (beta to N)1.85m
Cyclopentyl-CH₂ (gamma to N)1.60m
Pyridine C2 (C-NH)158.5-
Pyridine C4 (C-CH₃)148.0-
Pyridine C6147.5-
Pyridine C3108.0-
Pyridine C5112.0-
Cyclopentyl C1 (C-N)55.0-

Predicted Key Vibrational Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Description
ν(N-H)3450N-H stretch
ν(C-H)3050Aromatic C-H stretch
ν(C-H)2960, 2870Aliphatic C-H stretch
ν(C=N), ν(C=C)1610, 1570Pyridine ring stretching
δ(N-H)1510N-H bend
ν(C-N)1280Aromatic C-N stretch

Structure Activity Relationship Sar and Molecular Design Principles for N Cyclopentyl 4 Methylpyridin 2 Amine Derivatives

Influence of N-Substitution on Molecular Recognition and Interaction Profiles

The substituent attached to the exocyclic amino group at the 2-position of the pyridine (B92270) ring plays a pivotal role in defining the molecule's interaction with its biological target. This group can influence binding affinity, selectivity, and pharmacokinetic properties through various steric, hydrophobic, and electronic interactions. The 2-aminopyridine (B139424) scaffold is a key feature in many biologically active molecules, and its N-substituent often occupies a critical region within a receptor's binding pocket. acs.orgrsc.org

The cyclopentyl group imparts a unique combination of lipophilicity and conformational rigidity compared to other alkyl substituents. Its defined three-dimensional shape can be crucial for fitting into specific hydrophobic pockets within a protein. Structure-activity relationship (SAR) studies on related heterocyclic compounds often reveal a distinct preference for certain ring sizes or branching patterns in the N-substituent.

When compared with other N-substituents, the cyclopentyl moiety offers a balance between size and flexibility.

Acyclic Aliphatic Groups (e.g., Methyl, Ethyl, Isopropyl): Smaller, linear alkyl groups offer more conformational flexibility but may not provide sufficient hydrophobic interactions to anchor the molecule effectively in a binding site. Larger, branched groups like isopropyl or tert-butyl increase steric bulk, which can either enhance binding through increased van der Waals contacts or cause steric hindrance, leading to a loss of activity.

Other Alicyclic Groups (e.g., Cyclopropyl (B3062369), Cyclobutyl, Cyclohexyl): The size of the alicyclic ring is a critical determinant of activity. A cyclopropyl group is small and rigid, while a cyclohexyl group is larger and conformationally more flexible (adopting chair and boat conformations). The optimal ring size is highly dependent on the topology of the target's binding pocket. The cyclopentyl group provides a larger surface area for hydrophobic interactions than cyclopropyl or cyclobutyl groups, but with less conformational flexibility than a cyclohexyl ring, which can be advantageous for reducing the entropic penalty upon binding.

The following interactive table illustrates hypothetical SAR data for N-substituted 4-methylpyridin-2-amines, based on established principles where optimal activity is often observed with a specific combination of size and lipophilicity.

N-SubstituentLipophilicity (cLogP)Steric BulkPotential Biological Activity (Illustrative)
MethylLowLowLow
IsopropylMediumMediumModerate
tert-ButylHighHighLow (due to steric hindrance)
CyclopropylMediumLowModerate
CyclopentylHighMediumHigh
CyclohexylHighHighModerate-High

Note: This data is illustrative and based on general SAR principles for aminopyridine derivatives.

The steric and electronic nature of the N-alkyl group directly impacts molecular interactions.

Steric Effects: The size and shape of the N-substituent are paramount. An optimally sized group will maximize favorable van der Waals interactions with nonpolar residues in a binding pocket. However, excessively bulky substituents can clash with the protein surface, preventing proper binding orientation and reducing affinity. mdpi.com The defined shape of a cycloalkyl group like cyclopentyl can be more effective at displacing water molecules from a binding site compared to a more flexible acyclic chain, which can be entropically favorable.

Substituent Effects on the Pyridine Ring

The methyl group at the 4-position of the pyridine ring exerts a notable influence on the electronic properties of the entire molecule.

Electronic Influence: As an electron-donating group (EDG), the methyl group enriches the π-system of the pyridine ring through inductive and hyperconjugation effects. researchgate.net This increased electron density is most pronounced at the ortho (positions 3 and 5) and para (position 6, relative to the methyl group) positions. This donation of electron density increases the basicity of the ring nitrogen, making it more likely to be protonated at physiological pH.

The introduction of additional functional groups onto the pyridine ring is a common strategy to fine-tune a molecule's properties. The nature and position of these groups can dramatically alter the ring's chemistry and its interaction with biological targets. nih.govrsc.org

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or additional amino (-NH₂) groups further increase the electron density of the ring, enhancing the basicity of the nitrogen atom and making the ring more reactive towards electrophiles.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or halogens (-F, -Cl) decrease the electron density of the ring. nih.gov This effect reduces the basicity of the ring nitrogen and makes the ring more susceptible to nucleophilic aromatic substitution. The position of the EWG is critical; for instance, an EWG at the 3- or 5-position strongly activates the 2- and 6-positions for nucleophilic attack.

The following table summarizes the general effects of different substituents on the pyridine ring.

Substituent TypeExamplePositionEffect on Ring Electron DensityEffect on Ring Nitrogen Basicity
Electron-Donating-CH₃, -OCH₃4IncreaseIncrease
Electron-Donating-NH₂3IncreaseIncrease
Electron-Withdrawing-Cl5DecreaseDecrease
Electron-Withdrawing-CN3DecreaseDecrease
Electron-Withdrawing-NO₂5Strong DecreaseStrong Decrease

Rational Design Strategies for Novel Derivatives

A rational approach to designing novel derivatives of N-cyclopentyl-4-methylpyridin-2-amine involves leveraging the SAR principles discussed above. The goal is to systematically modify the molecule to enhance its desired biological activity while optimizing its physicochemical properties. tandfonline.comresearchgate.net

Key design strategies include:

Modification of the N-Substituent: The cyclopentyl group can be altered to probe the limits of the binding pocket. This includes expanding or contracting the ring (e.g., to cyclohexyl or cyclobutyl), introducing substituents onto the cyclopentyl ring (e.g., hydroxyl, fluoro) to seek new interactions, or replacing it with bioisosteric acyclic groups to explore different conformational spaces.

Substitution on the Pyridine Ring: Introducing small substituents at available positions (3, 5, or 6) can modulate the molecule's electronic properties and create new interactions. For example, adding a small halogen at the 5-position could introduce a favorable halogen bond with a protein backbone. Studies on related 2-amino-4-methylpyridine (B118599) series have shown that the 6-position is often tolerant to substitution, allowing for the introduction of various groups to improve potency or selectivity. nih.govacs.org

Bioisosteric Replacement of the 4-Methyl Group: The 4-methyl group can be replaced with other groups of similar size but different electronic properties, such as a chlorine atom or a cyano group, to fine-tune the ring's electronics and explore different interactions.

Computational Modeling: Techniques such as 3D-QSAR and molecular docking can be employed to build predictive models of activity. tandfonline.com These models can help prioritize the synthesis of new derivatives by identifying which modifications are most likely to result in improved biological activity and a better fit within the target's active site.

By combining these strategies, medicinal chemists can efficiently explore the chemical space around the this compound scaffold to develop new molecules with enhanced therapeutic potential.

Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with similar biological activity to a known active compound, while potentially improving upon its properties.

Scaffold Hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of key functional groups. For derivatives of this compound, the 2-aminopyridine core is a common starting point for such modifications. For instance, in the development of inhibitors for various protein kinases, the 2-aminopyridine scaffold is frequently observed to interact with the hinge region of the ATP-binding site. A scaffold hopping approach might replace the pyridine ring with other heterocyclic systems known to make similar hydrogen bonding interactions, such as pyrimidine (B1678525), pyrazine, or even non-aromatic bioisosteres, while retaining the essential N-cyclopentyl and 4-methyl substituents. This can lead to compounds with altered selectivity profiles, improved physicochemical properties, or novel intellectual property.

An example of a scaffold hopping strategy starting from a 2-aminopyrimidine (B69317) (a close analog of 2-aminopyridine) was demonstrated in the development of new anti-biofilm agents against methicillin-resistant Staphylococcus aureus (MRSA). By replacing a 2-aminoimidazole scaffold with a 2-aminopyrimidine, researchers were able to generate new aryl 2-aminopyrimidine analogs with potent anti-biofilm activity. nih.gov

Bioisosteric Replacement focuses on substituting a specific functional group or substituent with another that has similar steric, electronic, and physicochemical properties, with the goal of enhancing activity, selectivity, or metabolic stability. In the context of this compound derivatives, several bioisosteric replacements can be considered:

N-Cyclopentyl Group: The cyclopentyl group can be replaced with other cyclic or acyclic alkyl groups to probe the size and conformational requirements of the binding pocket. For example, replacement with a cyclobutyl, cyclohexyl, or even a branched alkyl chain could modulate binding affinity and lipophilicity. Furthermore, introducing heteroatoms into the ring, such as in a tetrahydrofuranyl or pyrrolidinyl group, could introduce new hydrogen bonding opportunities. The bicyclo[1.1.1]pentane moiety has also been explored as a bioisosteric replacement for a phenyl group, demonstrating its utility in improving physicochemical properties while maintaining potency. chemrxiv.org

4-Methyl Group: The methyl group at the 4-position of the pyridine ring can be replaced with other small substituents to fine-tune electronic properties and steric interactions. A bioisosteric replacement with a halogen (e.g., Cl, F) or a trifluoromethyl group could alter the pKa of the pyridine nitrogen and introduce new interactions. Conversely, replacement with a small polar group like a methoxy or hydroxyl group could enhance solubility.

The following table illustrates potential bioisosteric replacements for different moieties of this compound.

Original MoietyPotential Bioisosteric ReplacementsPotential Impact
Pyridine RingPyrimidine, Pyrazine, Thiophene, FuranAltered electronics, hydrogen bonding, and core geometry
Cyclopentyl GroupCyclobutyl, Cyclohexyl, Tetrahydrofuranyl, Pyrrolidinyl, Bicyclo[1.1.1]pentaneModified lipophilicity, conformational flexibility, and potential for new interactions
4-Methyl Group-Cl, -F, -CF3, -OCH3, -OH, -CNAltered electronic properties, steric bulk, and solubility

Fragment-Based Design and Molecular Hybridization

Fragment-Based Design (FBDD) is a drug discovery approach that starts with identifying small, low-molecular-weight compounds ("fragments") that bind to a biological target. nih.gov These fragments are then grown, linked, or merged to create more potent lead compounds. The 2-aminopyridine scaffold is a common fragment found in many biologically active molecules, particularly kinase inhibitors, due to its ability to form key hydrogen bonds with the hinge region of the enzyme's active site.

In the context of this compound, the 4-methylpyridin-2-amine core could be identified as a starting fragment. Subsequent steps in an FBDD campaign would involve exploring how to "grow" this fragment to occupy adjacent binding pockets. The N-cyclopentyl group could be an example of a successful fragment evolution, where its addition significantly enhances binding affinity. X-ray crystallography or computational modeling would be crucial in guiding the design of these extensions to ensure optimal interactions with the target protein.

Molecular Hybridization involves combining two or more pharmacophores from different bioactive molecules into a single new molecule. nih.gov This strategy aims to create a hybrid compound that retains the desired biological activities of the parent molecules, potentially leading to multi-target agents or compounds with improved efficacy.

For this compound derivatives, one could envision hybridizing the 2-aminopyridine core with a pharmacophore from another class of inhibitors. For example, if the target is a protein kinase, the this compound moiety could be linked to a fragment known to bind to an allosteric site on the kinase, potentially leading to a highly potent and selective dual-site inhibitor.

Correlation of Structural Parameters with Chemical and Mechanistic Outcomes

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, to predict the activity of new, untested compounds.

For derivatives of this compound, a QSAR study would involve synthesizing a library of analogues with systematic variations in their structure. For example, the N-cyclopentyl group could be replaced by a series of different cycloalkyl or alkyl groups, and the 4-methyl group could be substituted with various electron-donating and electron-withdrawing groups. The biological activity of these compounds would then be measured in a relevant assay.

A QSAR model could then be developed using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to correlate the changes in biological activity with variations in molecular descriptors. Key descriptors for this class of compounds might include:

Hydrophobicity: (e.g., LogP) - The lipophilicity of the N-substituent would likely play a significant role in membrane permeability and binding to hydrophobic pockets.

Steric parameters: (e.g., molar refractivity, Taft steric parameters) - The size and shape of the N-cyclopentyl group and substituents on the pyridine ring would be critical for fitting into the target's binding site.

Electronic parameters: (e.g., Hammett constants, dipole moment) - Substituents on the pyridine ring would influence the electron density and basicity of the ring nitrogens, affecting hydrogen bonding potential.

A hypothetical QSAR equation might look like:

pIC50 = c0 + c1(LogP) + c2(Molar Refractivity) - c3*(Dipole Moment)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by the regression analysis.

A study on 2-aminopyridine, anilinopyrimidine, and pyridine carboxamide-based JNK inhibitors developed 2D-QSAR models that highlighted the influence of descriptors such as Wiener index, Randic's connectivity index, HOMO and LUMO energies, and dipole moment on the inhibitory activity.

The following table presents hypothetical data that could be used to build a QSAR model for N-substituted-4-methylpyridin-2-amine derivatives.

CompoundN-SubstituentLogPMolar RefractivitypIC50
1Cyclopentyl2.525.07.2
2Cyclobutyl2.120.56.8
3Cyclohexyl2.929.57.5
4Isopropyl1.815.86.5
5tert-Butyl2.220.26.9

Such QSAR models can be invaluable for predicting the activity of virtual compounds, prioritizing synthetic efforts, and providing insights into the key structural features driving biological activity.

Applications and Advanced Research Directions of N Cyclopentyl 4 Methylpyridin 2 Amine in Chemical Science

As a Versatile Building Block in Complex Organic Synthesis

The reactivity of the aminopyridine scaffold allows for its elaboration into more complex molecular architectures. The cyclopentyl and methyl substituents can influence the steric and electronic properties of the molecule, guiding its reactivity in subsequent transformations.

The N-cyclopentyl-4-methylpyridin-2-amine moiety can serve as a foundational element for the construction of novel heterocyclic systems. The pyridine (B92270) nitrogen and the exocyclic amine group offer multiple reaction sites for cyclization reactions. For instance, derivatives of 2-aminopyridine (B139424) are known to be key intermediates in the synthesis of fused heterocyclic compounds with potential biological activities. While specific examples for this compound are not extensively documented, the general reactivity of 2-aminopyridines suggests its utility in constructing complex scaffolds. The synthesis of various nitrogen-containing heterocyclic scaffolds often involves sequential reactions where the aminopyridine unit is a crucial component.

Starting Material AnalogueReaction TypeResulting Heterocyclic Scaffold
2-Amino-4-methylpyridine (B118599)Condensation/CyclizationImidazo[1,2-a]pyridines
Substituted 2-aminopyridinesMulti-component reactionsPyrimidines, Triazines
2-Ethynylanilines (analogue)Iron(III)-catalyzed condensationQuinolines

This table is illustrative and based on the reactivity of analogous compounds.

The functional groups present in this compound make it a candidate for incorporation into larger molecular assemblies, including polymers and advanced organic materials. The amine functionality can be utilized for polymerization reactions, such as the formation of polyamides or polyimines. The pyridine ring, with its inherent electronic properties, can be exploited in the design of materials with specific optical or electronic characteristics. For example, pyridine-containing polymers have been investigated for their potential in light-emitting diodes (LEDs) and as sensory materials. While direct polymerization of this compound has not been detailed in available research, the principles of polymer chemistry suggest its potential as a monomer or a modifying agent in the creation of functional polymers.

Ligand Design in Coordination Chemistry and Catalysis

The nitrogen atoms in the pyridine ring and the amino group of this compound are excellent coordinating sites for metal ions. This makes the compound a promising candidate for the design of novel ligands for coordination complexes, which can have applications in catalysis.

This compound can act as a bidentate or monodentate ligand, binding to a metal center through one or both of its nitrogen atoms. The synthesis of metal complexes with aminopyridine-based ligands is a well-established field. These complexes often exhibit interesting structural and electronic properties. ekb.egnih.govnih.gov The cyclopentyl group in this compound can provide steric bulk, influencing the coordination geometry and the stability of the resulting metal complex. Research on analogous aminopyridine ligands has shown the formation of complexes with a variety of transition metals, including copper, cobalt, nickel, and manganese. ias.ac.in

Metal IonPotential Coordination ModePotential Complex Geometry
Cu(II)Bidentate (N_pyridine, N_amine)Square Planar or Distorted Octahedral
Co(II)Bidentate (N_pyridine, N_amine)Tetrahedral or Octahedral
Ni(II)Bidentate (N_pyridine, N_amine)Square Planar or Octahedral
Zn(II)Bidentate (N_pyridine, N_amine)Tetrahedral

This table presents potential coordination scenarios based on studies of similar aminopyridine ligands.

Metal complexes derived from aminopyridine ligands have demonstrated catalytic activity in a range of organic transformations. For instance, copper, cobalt, nickel, and manganese complexes bearing aminopyridine-related ligands have been successfully employed as catalysts in the Henry reaction. ias.ac.in The catalytic performance of such complexes is often influenced by the electronic and steric environment around the metal center, which can be fine-tuned by modifying the substituents on the ligand. The this compound ligand, with its specific substitution pattern, could potentially lead to metal complexes with unique catalytic properties, for example, in C-C bond-forming reactions or oxidation catalysis.

Biochemical Tool Compound Development and Mechanistic Probes

Substituted aminopyridines are a class of compounds with recognized biological activity. For example, 2-amino-4-methylpyridine has been identified as a potent inhibitor of inducible nitric oxide synthase (iNOS). nih.govnih.gov This suggests that derivatives such as this compound could also possess interesting pharmacological properties and could be explored as biochemical tool compounds. These tools are essential for studying biological processes and for the validation of new drug targets. The cyclopentyl group might influence the compound's binding affinity and selectivity for specific biological targets. Further research could involve synthesizing radiolabeled versions of this compound to be used as probes in positron emission tomography (PET) imaging to study enzyme expression and function in vivo. nih.gov

Elucidation of Enzyme-Ligand Binding Mechanisms (e.g., competitive inhibition kinetics)

While direct enzymatic studies on this compound are not extensively documented in publicly available literature, the binding mechanisms of the closely related compound, 2-amino-4-methylpyridine, offer significant insights. 2-Amino-4-methylpyridine is a potent inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. nih.govscbt.com Kinetic studies have demonstrated that 2-amino-4-methylpyridine exhibits competitive inhibition with respect to the enzyme's natural substrate, arginine. nih.gov This mode of inhibition suggests that the compound binds to the active site of iNOS, directly competing with arginine for occupancy.

Extrapolating from this, it is plausible that this compound also functions as a competitive inhibitor for certain enzymes. The pyridine ring and the amino group are key pharmacophoric features that likely interact with the amino acid residues in the active site. The addition of the N-cyclopentyl group introduces a bulky, lipophilic moiety that could enhance binding affinity through hydrophobic interactions within a corresponding pocket of the enzyme's active site. The study of such enzyme-ligand binding kinetics is crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.

Table 1: Comparative Inhibition Data for iNOS by 2-Amino-4-methylpyridine

Enzyme SourceIC50 (nM)Inhibition Type
Mouse RAW 264.7 cells6Competitive with arginine
Human recombinant NOS II40Competitive with arginine
Human recombinant NOS I100Not specified
Human recombinant NOS III100Not specified

Data sourced from published research. nih.gov

Investigation of Molecular Interactions with Biological Macromolecules

The interaction of small molecules with biological macromolecules is governed by a variety of non-covalent forces, including hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces. The chemical structure of this compound suggests several potential points of interaction with proteins and other macromolecules.

The 2-amino group and the pyridine nitrogen are capable of acting as hydrogen bond donors and acceptors, respectively. These interactions are highly directional and play a critical role in the specificity of ligand binding. The 4-methyl group can participate in hydrophobic interactions, while the cyclopentyl ring provides a significant hydrophobic surface that can engage with nonpolar pockets on a protein's surface. The conformational flexibility of the cyclopentyl ring may also allow for an induced fit, optimizing its interaction with the binding site. The role of such cyclic fragments in enhancing binding potency and modulating selectivity is a well-established principle in medicinal chemistry.

Molecular modeling and simulation techniques are invaluable tools for investigating these interactions at an atomic level. By docking this compound into the active sites of various target proteins, researchers can predict binding poses and estimate binding affinities. These computational studies can guide the synthesis of new derivatives with improved interaction profiles.

Development of Affinity Probes for Target Identification

Identifying the cellular targets of a bioactive small molecule is a critical step in understanding its mechanism of action. Affinity probes, which are created by chemically modifying a bioactive compound to include a reactive group or a reporter tag, are powerful tools for this purpose. This compound can serve as a scaffold for the development of such probes.

The design of an affinity probe based on this compound would involve the introduction of a linker at a position that does not disrupt its binding to its target protein. This linker could then be attached to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, for visualization or affinity purification of the target protein. Alternatively, a photoreactive group could be incorporated to allow for covalent cross-linking to the target upon photoactivation. The identification of proteins that are specifically labeled by such a probe can reveal novel cellular targets and pathways modulated by this compound and its derivatives.

Patent Landscape and Intellectual Property in Derivative Research (Chemical Composition Focus)

The pyridine-2-amine scaffold is a common feature in a multitude of patented compounds, reflecting its importance in medicinal chemistry. google.comgoogle.comnih.gov A review of the patent landscape reveals numerous patents claiming substituted pyridine and pyrimidine (B1678525) amine derivatives for a wide range of therapeutic applications. These patents often cover a broad chemical space, encompassing various substitutions on the pyridine ring and at the amino group.

For instance, patents have been granted for N-(pyridin-2-yl)pyrimidin-2-amine derivatives as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle and are important targets in cancer therapy. acs.org Other patents describe substituted diamino-pyrimidine and diamino-pyridine derivatives as inhibitors of phosphoinositide 3-kinases (PI3Ks), another critical signaling pathway in cancer and inflammatory diseases. The intellectual property surrounding these scaffolds underscores their perceived value in drug discovery and the ongoing efforts to develop novel therapeutics based on these core structures. Research into this compound derivatives would need to navigate this existing patent landscape.

Future Research Perspectives and Emerging Areas

The versatility of the pyridine scaffold suggests that this compound and its derivatives hold promise for a variety of future research directions. rsc.orgnih.gov The demonstrated activity of related compounds against enzymes like iNOS points towards potential applications in inflammatory conditions. Further exploration of its activity against other kinase targets could lead to the development of new anticancer agents. ijsat.org

Emerging areas of research for pyridine derivatives include neurodegenerative diseases and metabolic disorders. jchemrev.com The ability of small molecules to cross the blood-brain barrier is a critical factor for treating central nervous system disorders, and the physicochemical properties of this compound could be optimized for this purpose. Furthermore, the development of novel radiolabeled analogs, as has been done for other 2-amino-4-methylpyridine derivatives, could lead to new positron emission tomography (PET) tracers for in vivo imaging of specific enzymes or receptors. nih.govnih.gov

The continued exploration of the structure-activity relationships of this compound derivatives, coupled with advancements in computational chemistry and chemical biology, will undoubtedly open up new avenues for the discovery of novel therapeutic agents and research tools.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.